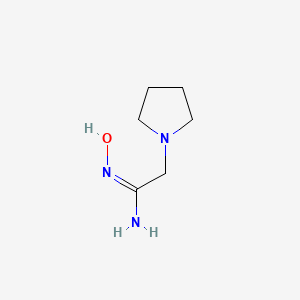
(Z)-N'-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N’-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide typically involves the reaction of pyrrolidine with suitable precursors under controlled conditions. One common method involves the reaction of pyrrolidine with an appropriate imidate ester or nitrile oxide, followed by hydrolysis to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and may require catalysts like trifluoroacetic acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: (Z)-N’-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(Z)-N’-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-N’-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can act as a hydrogen bond donor or acceptor, facilitating binding to target proteins. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Pyrrolidin-2-one: Another pyrrolidine derivative with significant biological activity.
Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry.
Prolinol: A pyrrolidine derivative with applications in asymmetric synthesis.
Uniqueness: (Z)-N’-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide is unique due to its specific structural features, such as the presence of the hydroxy and imidamide groups, which confer distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives.
This detailed overview provides a comprehensive understanding of (Z)-N’-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H13N3O |
|---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
N'-hydroxy-2-pyrrolidin-1-ylethanimidamide |
InChI |
InChI=1S/C6H13N3O/c7-6(8-10)5-9-3-1-2-4-9/h10H,1-5H2,(H2,7,8) |
InChI Key |
CEJHJCGBNCIXGF-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(C1)C/C(=N\O)/N |
Canonical SMILES |
C1CCN(C1)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















